3-Fluoro-N-hydroxy-N-phenylbenzamide
Description
Properties
CAS No. |
79115-31-4 |
|---|---|
Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10FNO2/c14-11-6-4-5-10(9-11)13(16)15(17)12-7-2-1-3-8-12/h1-9,17H |
InChI Key |
VAOSSGQUPGENMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling (Ayhan & Demir, 2011)
Ayhan and Demir developed a palladium-catalyzed method yielding ~81% of 3-fluoro-N-hydroxy-N-phenylbenzamide. The reaction employs 3-fluorobenzoyl chloride and N-phenylhydroxylamine in the presence of a palladium(II) acetate catalyst (5 mol%) and triethylamine as a base. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 81% |
The mechanism proceeds via oxidative addition of the benzoyl chloride to Pd(0), followed by transmetalation with N-phenylhydroxylamine and reductive elimination. While efficient, this method requires stringent anhydrous conditions and poses challenges in catalyst recovery.
Copper-Mediated Synthesis (Koshy & Tandon, 1981)
Koshy and Tandon achieved a 67% yield using copper(I) iodide as a catalyst. This one-pot reaction combines 3-fluorobenzoic acid, N-phenylhydroxylamine, and carbonyl diimidazole (CDI) in dimethylformamide (DMF):
$$
\text{3-Fluorobenzoic acid} + \text{N-Phenylhydroxylamine} \xrightarrow{\text{CuI, DMF}} \text{3-Fluoro-N-hydroxy-N-phenylbenzamide}
$$
Critical limitations include prolonged reaction times (24 hours) and moderate yields compared to palladium-based systems.
Catalyst-Free Amidation (WO2021246611A1, 2021)
A 2021 patent disclosed a metal-free approach using N-phenyl-N-tosyl benzamide precursors. By reacting 3-fluoro-N-phenyl-N-tosylbenzamide with ammonium carbonate in dimethyl sulfoxide (DMSO) at 25–40°C for 6–16 hours, the method achieves yields exceeding 90%:
| Substrate | Ammonia Source | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Fluoro-N-phenyl-N-tosylbenzamide | (NH₄)₂CO₃ | DMSO | 25°C | 6 h | 91% |
Key advantages include:
- Elimination of costly transition metal catalysts
- Ambient temperature operation
- Scalability to multigram quantities
The tosyl group acts as a leaving group, facilitating nucleophilic attack by ammonia (Fig. 1). This method is particularly suited for acid-sensitive substrates.
Nucleophilic Substitution with 1,3-Diphenylthiourea
Mechanism and Optimization
A 2014 study demonstrated the synthesis of N-phenylbenzamides via nucleophilic substitution using 1,3-diphenylthiourea. Adapted for 3-fluoro-N-hydroxy-N-phenylbenzamide, the protocol involves:
- Reacting 3-fluorobenzoyl chloride (20 mmol) with 1,3-diphenylthiourea (10 mmol) in THF
- Adding triethylamine (10 mmol) as a base
- Refluxing for 4 hours followed by ethanol recrystallization
The proposed mechanism involves imino alcohol-amide tautomerism, where the thiourea intermediate undergoes rearrangement to form the hydroxamic acid. Yields range from 40–93%, depending on substituent electronic effects.
Comparative Analysis of Synthetic Methods
The catalyst-free method emerges as superior in yield and operational simplicity, though it requires stoichiometric ammonia sources. The thiourea route offers rapid synthesis but generates stoichiometric sulfide byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-hydroxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 3-Fluoro-N-phenylbenzamide, while substitution reactions could produce various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-N-hydroxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the benzamide or phenyl rings (Table 1). These variations impact physicochemical properties, crystallography, and bioactivity.
Table 1: Structural Comparison of 3-Fluoro-N-hydroxy-N-phenylbenzamide with Analogues
Crystallographic and Conformational Differences
- 3-Fluoro-N-(3-fluorophenyl)benzamide: Exhibits polymorphism due to positional disorder. Form I (monoclinic, C2/c) and Form II (P2₁) differ in N–H···O hydrogen bonds and weak C–H···F/F···F interactions .
- 3-Chloro-N-phenylbenzamide: Crystallizes in monoclinic P2₁/c with a dihedral angle of 22.17° between benzamide and phenyl rings, stabilized by N–H···O bonds .
- 3-Methyl-N-phenylbenzamide : Two independent molecules per asymmetric unit with dihedral angles up to 75.86° between aromatic rings, influenced by steric effects .
Pharmacological and Physicochemical Properties
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability and metabolic stability compared to chlorine . Chloro derivatives (e.g., 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide) show higher thermal stability but lower solubility .
- In contrast, trifluoromethyl groups (e.g., in 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide) improve lipophilicity and resistance to oxidative metabolism .
Q & A
Q. Example Workflow :
Optimize geometry using Gaussian02.
Perform AIM (Atoms in Molecules) analysis for bond critical points.
Validate with Hirshfeld surface analysis (CrystalExplorer).
What spectroscopic techniques are most effective for characterizing dynamic conformers of 3-Fluoro-N-hydroxy-N-phenylbenzamide?
Advanced Research Question
- Solid-State NMR : Distinguishes polymorphs via ¹⁹F chemical shifts (δ = -110 to -120 ppm for aromatic F).
- Variable-Temperature ¹H NMR : Probes rotational flexibility of the N–O bond in solution (e.g., coalescence temperature ~240 K).
- IR Spectroscopy : Identifies hydrogen-bonding modes (N–H stretch ~3200 cm⁻¹; C=O ~1660 cm⁻¹) .
Methodological Insight : For ambiguous peaks, use 2D NOESY to resolve spatial proximity between fluorophenyl and hydroxamic acid protons.
How do substituent effects (e.g., fluorine position) influence the biological activity of hydroxamic acid derivatives?
Advanced Research Question
Fluorine’s electronegativity and steric profile modulate bioactivity:
- Enzyme Inhibition : Para-fluorine enhances HDAC inhibition by stabilizing enzyme-ligand π-stacking. Meta-substitution (as in 3-fluoro) may reduce potency due to altered hydrogen-bond geometry .
- Membrane Permeability : LogP calculations (DFT-derived) show fluorine increases hydrophobicity, improving blood-brain barrier penetration .
Q. Experimental Design :
- Synthesize analogs with varied fluorine positions.
- Test IC₅₀ against HDAC isoforms using fluorogenic assays.
- Correlate activity with DFT-predicted electrostatic potentials.
What crystallographic software suites are recommended for analyzing disorder in 3-Fluoro-N-hydroxy-N-phenylbenzamide structures?
Basic Research Question
- SHELX Suite : Refine disordered regions using PART and SIMU commands .
- OLEX2/CRYSTALS : Visualize electron density maps and assign occupancy factors .
- PLATON : Validate symmetry and detect missed twinning .
Methodological Insight : For severe disorder, employ restraints (e.g., DFIX, FLAT) to maintain chemically sensible geometries during refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
